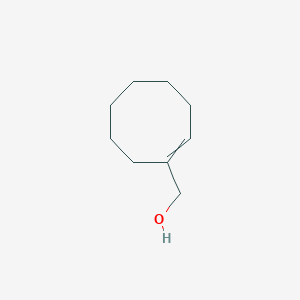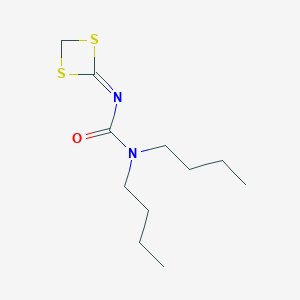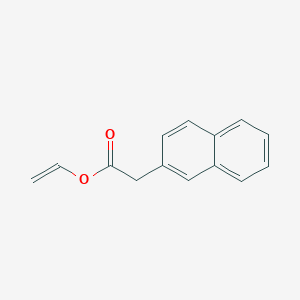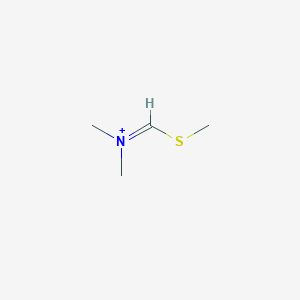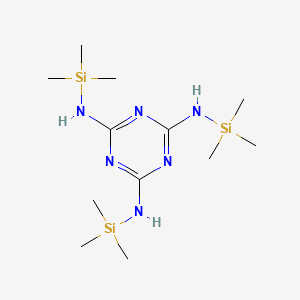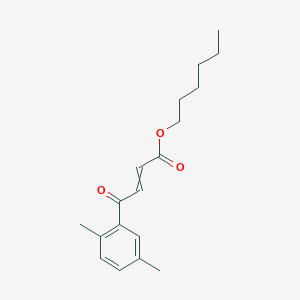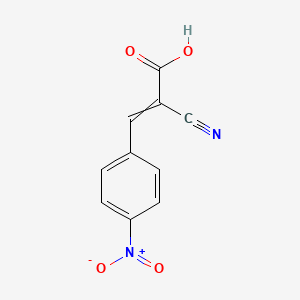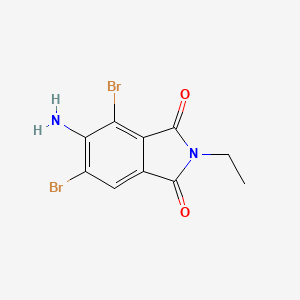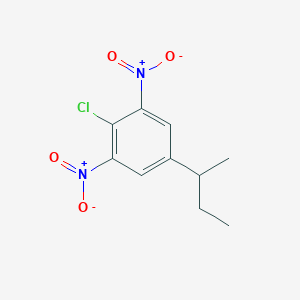
5-(Butan-2-yl)-2-chloro-1,3-dinitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Butan-2-yl)-2-chloro-1,3-dinitrobenzene is an organic compound characterized by the presence of a butan-2-yl group, a chlorine atom, and two nitro groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Butan-2-yl)-2-chloro-1,3-dinitrobenzene typically involves the nitration of 2-chlorobenzene derivatives. The process begins with the chlorination of a benzene ring, followed by the introduction of nitro groups through nitration reactions. The butan-2-yl group is then introduced via alkylation reactions. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and catalysts such as aluminum chloride for alkylation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Butan-2-yl)-2-chloro-1,3-dinitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding quinones.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Substitution: Sodium hydroxide (NaOH), ammonia (NH3).
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Quinones.
Substitution: Hydroxy or amino-substituted derivatives.
Applications De Recherche Scientifique
5-(Butan-2-yl)-2-chloro-1,3-dinitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-(Butan-2-yl)-2-chloro-1,3-dinitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The chlorine atom and butan-2-yl group contribute to the compound’s lipophilicity, affecting its ability to cross cell membranes and interact with intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1,3-dinitrobenzene: Lacks the butan-2-yl group, making it less lipophilic.
5-(Butan-2-yl)-2-chloro-1,3-diaminobenzene: Contains amino groups instead of nitro groups, leading to different reactivity and applications.
Uniqueness
5-(Butan-2-yl)-2-chloro-1,3-dinitrobenzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both nitro and chlorine groups allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
58574-06-4 |
|---|---|
Formule moléculaire |
C10H11ClN2O4 |
Poids moléculaire |
258.66 g/mol |
Nom IUPAC |
5-butan-2-yl-2-chloro-1,3-dinitrobenzene |
InChI |
InChI=1S/C10H11ClN2O4/c1-3-6(2)7-4-8(12(14)15)10(11)9(5-7)13(16)17/h4-6H,3H2,1-2H3 |
Clé InChI |
WSAJAGOXVTURBE-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



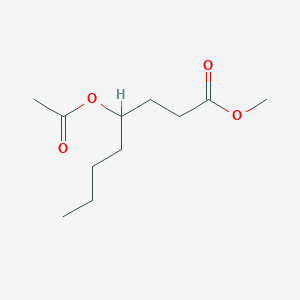
![[1,4-Phenylenebis(oxy)]bis[chloro(diphenyl)silane]](/img/structure/B14619779.png)
